1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
CAS No.:
Cat. No.: VC10109793
Molecular Formula: C16H26ClNO4
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26ClNO4 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3;/h4-7,12-14,18H,8-11H2,1-3H3;1H |
| Standard InChI Key | BFALZSBBNBASSZ-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl |
| Canonical SMILES | CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol; hydrochloride, reflects its intricate structure (Figure 1). Key components include:
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Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 2- and 6-positions.
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3-Methoxyphenoxy group: A phenyl ring substituted with a methoxy group at the 3-position, connected via an ether linkage.
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Propan-2-ol linker: A three-carbon chain with a hydroxyl group at the second carbon, bridging the morpholine and phenoxy groups.
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Hydrochloride salt: Enhances aqueous solubility, a critical factor for pharmaceutical formulations.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆ClNO₄ |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol; hydrochloride |
| SMILES | CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl |
| InChI Key | BFALZSBBNBASSZ-UHFFFAOYSA-N |
The SMILES notation and InChIKey provide unambiguous representations of its structure, facilitating database searches and computational modeling.
Synthesis and Physicochemical Properties
Physicochemical Profile
The hydrochloride salt form significantly alters the compound’s properties compared to its free base:
Table 2: Physicochemical Comparison of Free Base vs. Hydrochloride
| Property | Free Base | Hydrochloride |
|---|---|---|
| Solubility | Low in water | High in water |
| Melting Point | Not reported | Likely >200°C (estimated) |
| Stability | Sensitive to oxidation | Enhanced hygroscopicity |
The hydrochloride salt improves solubility, making it suitable for intravenous or oral formulations, though hygroscopicity may necessitate controlled storage conditions.
| Supplier | Location | Specialization |
|---|---|---|
| Pillbox Pharmaceutical | Ghana | Pharmaceutical intermediates |
| Nanjing Lynsci Chemical | China | Kinase inhibitor APIs |
| Zhejiang Huangyan | China | Agrochemical intermediates |
These suppliers highlight the compound’s dual applicability in pharmaceuticals and agrochemicals .
Future Research Directions
Target Identification
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Kinase profiling: Screen against panels of serine/threonine and tyrosine kinases to identify potential targets.
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Antifungal assays: Evaluate efficacy against Candida and Aspergillus species.
Formulation Optimization
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Salt forms: Compare hydrochloride with other salts (e.g., mesylate, citrate) for improved stability.
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Prodrug strategies: Modify the hydroxyl group to enhance oral bioavailability.
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